molecular formula C9H7F3O3 B121510 Methyl 2-(trifluoromethoxy)benzoate CAS No. 148437-99-4

Methyl 2-(trifluoromethoxy)benzoate

Cat. No. B121510
M. Wt: 220.14 g/mol
InChI Key: VDJYJSUDISVNRS-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethoxy)benzoate is a chemical compound with the CAS Number: 148437-99-4 . It has a molecular weight of 220.15 . The IUPAC name for this compound is methyl 2-(trifluoromethoxy)benzoate .


Molecular Structure Analysis

The InChI code for Methyl 2-(trifluoromethoxy)benzoate is 1S/C9H7F3O3/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 2-(trifluoromethoxy)benzoate is a liquid at room temperature . It has a boiling point of 57°C at 760 mmHg . and 98% according to different sources.

Scientific Research Applications

Synthesis and Organic Chemistry

Methyl 2-(trifluoromethoxy)benzoate is involved in various synthetic applications in organic chemistry. It serves as a building block for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which are useful for creating new pharmaceuticals, agrochemicals, and functional materials. The protocol for synthesizing these derivatives involves treating methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II, followed by a conversion process to produce methyl 4-acetamido-3-(trifluoromethoxy)benzoate (Feng & Ngai, 2016).

Hydrolysis and Saponification Studies

In the field of green chemistry, methyl benzoates, including variants like methyl 2-(trifluoromethoxy)benzoate, have been studied for their hydrolysis and saponification properties. Research has shown the feasibility of partial hydrolysis or quantitative saponification of these compounds under solvent-free conditions at high temperatures (Alemán, Boix, & Poliakoff, 1999).

Applications in Material Science

Methyl 2-(trifluoromethoxy)benzoate is also relevant in material science, particularly in the study of crystal engineering. For example, research involving methyl 2-(carbazol-9-yl)benzoate, which shares structural similarities, demonstrates the potential of using high pressure to induce phase transitions in high-Z′ structures, highlighting the significance of such compounds in exploring the behavior of materials under different conditions (Johnstone et al., 2010).

Catalysis and Reaction Studies

The compound plays a role in catalysis and reaction studies as well. For instance, methyl benzoate, activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to yield benzophenone derivatives. This demonstrates its utility in facilitating novel chemical transformations (Hwang, Prakash, & Olah, 2000).

Analytical Chemistry Applications

In analytical chemistry, methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, exemplifying its versatility and effectiveness in analytical methodologies (Kagaya & Yoshimori, 2012).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

methyl 2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJYJSUDISVNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379584
Record name methyl 2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(trifluoromethoxy)benzoate

CAS RN

148437-99-4
Record name methyl 2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148437-99-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Cherian, I Choi, A Nayyar… - Journal of medicinal …, 2011 - ACS Publications
The (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine named PA-824 (1) has demonstrated antitubercular activity in vitro and in animal models …
Number of citations: 42 pubs.acs.org
PT Marcyk, EV LeBlanc, DA Kuntz, A Xue… - Journal of medicinal …, 2021 - ACS Publications
The essential eukaryotic chaperone Hsp90 regulates the form and function of diverse client proteins, many of which govern thermotolerance, virulence, and drug resistance in fungal …
Number of citations: 22 pubs.acs.org

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